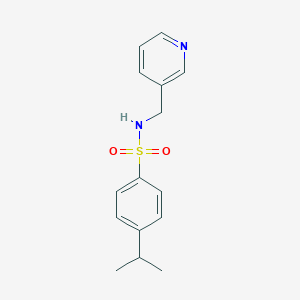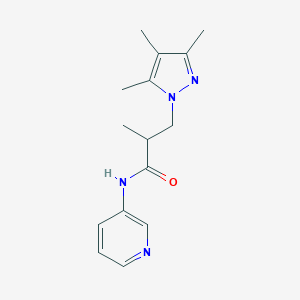
2-methyl-N-(pyridin-3-yl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methyl-N-(pyridin-3-yl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide is a chemical compound that has gained significant attention in scientific research. It is a potent inhibitor of a specific protein, which has been identified as a potential target for the treatment of various diseases.
作用机制
The mechanism of action of 2-methyl-N-(pyridin-3-yl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide involves the inhibition of a specific protein, which is involved in various cellular processes such as cell proliferation, differentiation, and survival. The compound binds to the active site of the protein, thereby preventing its activity. This leads to the inhibition of various downstream signaling pathways, ultimately resulting in the suppression of disease progression.
Biochemical and Physiological Effects
2-methyl-N-(pyridin-3-yl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide has been shown to have various biochemical and physiological effects. It has been demonstrated to inhibit cell proliferation, induce cell cycle arrest, and promote apoptosis in various cancer cell lines. The compound has also been shown to reduce inflammation and suppress the immune response in autoimmune disorders.
实验室实验的优点和局限性
The advantages of using 2-methyl-N-(pyridin-3-yl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide in lab experiments include its high potency, specificity, and selectivity towards the target protein. However, the compound has certain limitations, such as its low solubility in water and its instability under certain conditions. These limitations need to be considered while designing experiments involving this compound.
未来方向
There are several future directions of research involving 2-methyl-N-(pyridin-3-yl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide. One of the directions is to evaluate its efficacy and safety in clinical trials for the treatment of various diseases. Another direction is to explore its potential as a combination therapy with other drugs. Additionally, further studies are required to understand its mechanism of action in detail and to identify potential biomarkers for patient selection. Finally, the development of more stable and soluble analogs of this compound could lead to improved therapeutic outcomes.
Conclusion
In conclusion, 2-methyl-N-(pyridin-3-yl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide is a promising chemical compound that has gained significant attention in scientific research. Its potent inhibition of a specific protein has identified it as a potential therapeutic target for various diseases. The synthesis method, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions of research have been discussed in this paper. Further studies are required to fully understand the potential of this compound in disease treatment.
合成方法
The synthesis of 2-methyl-N-(pyridin-3-yl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide involves several steps. The first step is the reaction between 3-pyridinecarboxaldehyde and 3,4,5-trimethyl-1H-pyrazole to form 3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanal. This intermediate is then reacted with methylamine to form 2-methyl-N-(pyridin-3-yl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide. The yield of this reaction is approximately 50%.
科学研究应用
2-methyl-N-(pyridin-3-yl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide has been extensively studied for its potential therapeutic applications. It has been identified as a potent inhibitor of a specific protein, which plays a crucial role in various diseases such as cancer, inflammation, and autoimmune disorders. The compound has shown promising results in preclinical studies, and several clinical trials are underway to evaluate its efficacy and safety in humans.
属性
产品名称 |
2-methyl-N-(pyridin-3-yl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide |
|---|---|
分子式 |
C15H20N4O |
分子量 |
272.35 g/mol |
IUPAC 名称 |
2-methyl-N-pyridin-3-yl-3-(3,4,5-trimethylpyrazol-1-yl)propanamide |
InChI |
InChI=1S/C15H20N4O/c1-10(9-19-13(4)11(2)12(3)18-19)15(20)17-14-6-5-7-16-8-14/h5-8,10H,9H2,1-4H3,(H,17,20) |
InChI 键 |
UFNZNTZDJMVZLX-UHFFFAOYSA-N |
SMILES |
CC1=C(N(N=C1C)CC(C)C(=O)NC2=CN=CC=C2)C |
规范 SMILES |
CC1=C(N(N=C1C)CC(C)C(=O)NC2=CN=CC=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



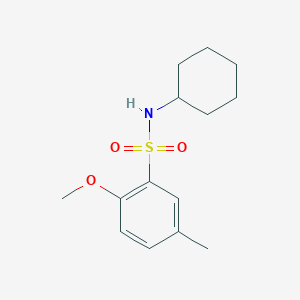

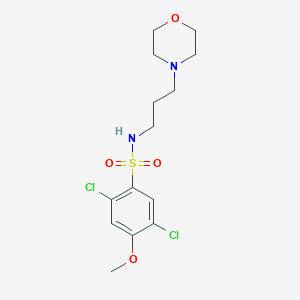



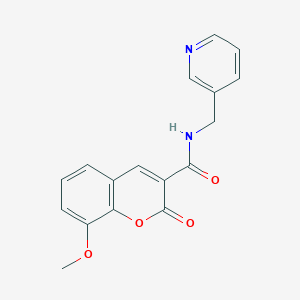
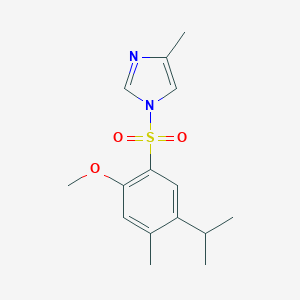
![1-[(2,3,4-trimethylphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B279082.png)
![1-[(4-isopropylphenyl)sulfonyl]-1H-imidazole](/img/structure/B279086.png)

